Sodium;2-fluoro-3-oxoprop-1-en-1-olate
Description
Strategic Role of Fluorine in Organic Molecules for Advanced Materials and Medicinal Chemistry
The introduction of fluorine into organic molecules can profoundly alter their physical, chemical, and biological properties. chemical-suppliers.euchemicalbook.comalfa-chemistry.comcato-chem.comchemwhat.idcalpaclab.com Due to its high electronegativity, small size, and the strength of the carbon-fluorine bond, fluorine can influence a molecule's conformation, pKa, metabolic stability, and binding affinity to biological targets. cato-chem.comchemwhat.id These attributes have made organofluorine compounds invaluable in medicinal chemistry, with fluorinated drugs being developed for a wide range of therapeutic areas. chemicalbook.comcato-chem.com In the realm of advanced materials, fluorinated polymers and other materials exhibit unique properties such as high thermal stability, chemical resistance, and low surface energy. nih.gov The presence of fluorine can also enhance the performance of organic materials in electronic and optoelectronic applications. nih.gov
The Enolate Motif in Carbon-Carbon Bond Formation and Synthetic Transformations
Enolates are highly versatile intermediates in organic synthesis, primarily serving as potent nucleophiles for the formation of carbon-carbon bonds. Their reactivity is fundamental to a wide array of synthetic transformations, including alkylations, aldol (B89426) reactions, and Michael additions. alfa-chemistry.com The ability to control the regioselectivity and stereoselectivity of enolate reactions is a cornerstone of modern synthetic organic chemistry.
Genesis and Evolution of Research on Fluorinated Enolate Intermediates
The study of fluorinated enolates has evolved significantly over the years. Initially, research focused on the direct fluorination of carbonyl compounds, which often presented challenges in terms of selectivity and handling of harsh fluorinating agents. cato-chem.com More recent advancements have centered on the in situ generation of fluorinated enolates from stable precursors. alfa-chemistry.comprinceton.edu This approach allows for milder reaction conditions and greater control over the reactivity of these intermediates. alfa-chemistry.com The development of catalytic, asymmetric methods for the synthesis and reaction of fluorinated enolates has further expanded their utility, enabling the construction of complex chiral molecules containing fluorine. chemwhat.id
Contextualizing Sodium;2-fluoro-3-oxoprop-1-en-1-olate within the Spectrum of Fluorinated Enolate Chemistry
This compound, also known as Fluoromalonaldehyde sodium salt, is a specific example of a fluorinated enolate. chemical-suppliers.eu Its structure combines the key features of a nucleophilic enolate with the unique electronic properties imparted by the fluorine atom. While extensive research specifically on this sodium salt is not widely published, its chemical behavior can be inferred from the well-established chemistry of related fluorinated β-dicarbonyl compounds and their corresponding enolates. cato-chem.com This compound serves as a potential building block for the synthesis of more complex fluorinated molecules.
The table below summarizes the key properties of this compound.
| Property | Value |
| Chemical Name | This compound |
| Synonym | Fluoromalonaldehyde sodium salt |
| CAS Number | 29548-72-9 |
| Molecular Formula | C₃H₂FNaO₂ |
| Molecular Weight | 112.03 g/mol |
Detailed Research Findings
While specific peer-reviewed studies on the synthesis and reactivity of this compound are limited, its chemical profile can be constructed based on analogous fluorinated systems.
Synthesis
The synthesis of this compound would likely involve the deprotonation of its corresponding β-ketoaldehyde, 2-fluoro-3-oxopropanal. This can be achieved using a suitable sodium base. The precursor, 2-fluoro-3-oxopropanal, can be synthesized through various methods, including the fluorination of appropriate propanal derivatives.
Another potential route involves the formylation of a fluorinated acetic acid derivative, followed by deprotonation. The general strategies for synthesizing fluorinated β-dicarbonyl compounds often involve the Claisen condensation or the use of electrophilic fluorinating agents on a pre-formed dicarbonyl compound. cato-chem.com
Reactivity
As a fluorinated enolate, this compound is expected to exhibit nucleophilic character. The presence of the electron-withdrawing fluorine atom at the α-position modulates the nucleophilicity of the enolate. It can participate in a variety of carbon-carbon bond-forming reactions, including:
Aldol Reactions: Reaction with aldehydes and ketones to form β-hydroxy carbonyl compounds. The stereochemical outcome of such reactions can often be controlled using chiral catalysts. alfa-chemistry.com
Mannich Reactions: Reaction with imines to produce β-amino carbonyl compounds. alfa-chemistry.com
Michael Additions: Conjugate addition to α,β-unsaturated carbonyl compounds. alfa-chemistry.com
Alkylations: Reaction with alkyl halides to introduce an alkyl group at the α-position.
The table below outlines the expected reactivity of this compound in key synthetic transformations.
| Reaction Type | Reactant | Expected Product | Significance |
| Aldol Reaction | Aldehyde (R-CHO) | 2-fluoro-3-hydroxy-4-oxoalkanal derivative | Formation of fluorinated polyols |
| Mannich Reaction | Imine (R-CH=NR') | 3-amino-2-fluoro-4-oxobutanal derivative | Synthesis of fluorinated amino alcohols |
| Michael Addition | α,β-Unsaturated Ketone | 5-fluoro-6-oxo-heptan-2-al derivative | Creation of complex fluorinated carbon skeletons |
| Alkylation | Alkyl Halide (R-X) | 2-alkyl-2-fluoro-3-oxopropanal | Introduction of functionalized side chains |
Structure
3D Structure of Parent
Properties
IUPAC Name |
sodium;2-fluoro-3-oxoprop-1-en-1-olate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3FO2.Na/c4-3(1-5)2-6;/h1-2,5H;/q;+1/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYHVZCYRLJSBIL-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=C(C=O)F)[O-].[Na+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H2FNaO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
112.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Reactivity Profiles and Mechanistic Insights of 2 Fluoro 3 Oxoprop 1 En 1 Olate and Analogous Fluorinated Enolates
Nucleophilic Reactivity of Fluorinated Enolates in Carbon-Carbon Bond Forming Reactions
Fluorine-containing enolates are crucial building blocks for synthesizing regioselectively and stereoselectively fluorinated molecules. jst.go.jp The presence of fluorine at the α-position of the enolate modifies its electronic properties, making it a key intermediate for creating compounds with significant potential in the pharmaceutical and agrochemical industries. researchgate.net The reactivity of these enolates has been harnessed in a variety of fundamental organic transformations.
The aldol (B89426) reaction is a cornerstone of carbon-carbon bond formation, combining two carbonyl compounds to create a β-hydroxy carbonyl product. wikipedia.org Fluorinated enolates, generated from α-fluorinated ketones, readily participate in aldol-type reactions. researchgate.netresearchgate.net These reactions are a powerful method for synthesizing α-fluorinated β-hydroxy carbonyl compounds, which are versatile precursors for other valuable molecules. researchgate.net The reaction involves the nucleophilic attack of the fluorinated enolate on the carbonyl carbon of an aldehyde or ketone. wikipedia.org The use of pre-formed enolate equivalents, such as silyl (B83357) enol ethers, has also been established as an effective strategy. acs.org
One of the challenges in aldol reactions with fluorinated ketones is controlling the stereoselectivity. However, by carefully selecting reaction conditions and chiral ligands, it is possible to achieve high levels of both diastereoselectivity and enantioselectivity. nih.gov
Asymmetric catalysis has become a central tool for the efficient synthesis of enantiomerically pure chiral molecules. researchgate.net In the context of aldol reactions with fluorinated enolates, significant progress has been made in developing catalytic enantioselective methods. researchgate.netresearchgate.net These methods often employ chiral metal complexes or organocatalysts to control the stereochemical outcome of the reaction.
The catalytic asymmetric aldol reaction provides access to optically active α-fluorinated β-hydroxy carbonyl compounds, which are important building blocks for pharmaceuticals. researchgate.net For instance, α-oxygen-functionalized amides have been used as effective enolate surrogates for direct aldol couplings with α-fluorinated ketones. researchgate.netnih.gov The choice of chiral ligands is crucial, as it can allow for the selective formation of either syn- or anti-aldol adducts with high enantioselectivity, likely proceeding through open transition states. researchgate.netresearchgate.netnih.gov
A variety of catalysts have been explored for these transformations. Early advances utilized transition metal enolates, where chiral ligands bound to the metal create a rigid chiral environment, thereby controlling the facial selectivity of the enolate's attack. acs.orgnih.gov More recent developments include the use of bifunctional iminophosphorane (BIMP) superbases, which facilitate the direct aldol addition of aryl ketones to α-fluorinated ketones by promoting rapid enolate formation. researchgate.net This protocol has proven to be scalable and tolerates a wide range of functional groups. researchgate.net
| Enolate Precursor | Electrophile | Catalyst/Ligand System | Yield | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|---|
| 3-Substituted Oxindoles | N-Fluorobenzensulfonimide (NFSI) | Palladium Catalyst | Good | 75-96% | acs.org |
| α-Acyl Lactams | NFSI | Ti(TADDOLato) | 75% | 87% | nih.gov |
| α-Cyano Esters | NFSI | Cationic Palladium Complex | High | 85-99% | nih.gov |
| Aryl Ketones | α-Fluorinated Ketones | Bifunctional Iminophosphorane (BIMP) | - | Up to >99:1 e.r. | researchgate.net |
The Mannich reaction is a three-component condensation that forms a β-amino carbonyl compound, another crucial C-C bond-forming reaction. Fluorinated enolates can act as the nucleophilic component in this reaction, adding to imines or their precursors. researchgate.net This provides a direct route to α-fluoro-β-amino carbonyl compounds.
Significant research has focused on the asymmetric variant of this reaction. For example, the in situ generation of cyclic fluoro-enolates has been successfully applied in Mannich reactions. researchgate.net Furthermore, asymmetric Mannich reactions using fluorinated imines, such as (S)-N-tert-butylsulfinyl-3,3,3-trifluoroacetaldimine, with various nucleophiles have been extensively studied. beilstein-journals.orgrsc.orgnih.gov These reactions often proceed with high yields and excellent stereoselectivity, offering a reliable method for preparing chiral trifluoromethylated amino compounds. rsc.orgnih.gov The stereochemical outcome is typically controlled by the chiral auxiliary on the imine or by a chiral catalyst. researchgate.netbeilstein-journals.org
The Michael addition, or conjugate addition, involves the 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound. wikipedia.orgmasterorganicchemistry.com Fluorinated enolates serve as effective Michael donors in these reactions. researchgate.net The addition of a fluorinated enolate to a Michael acceptor results in the formation of a 1,5-dicarbonyl compound with a fluorine atom at a key position. masterorganicchemistry.com
This reaction has been demonstrated with in situ generated cyclic fluoro-enolates, expanding the toolkit for creating polyfunctional fluorinated molecules. researchgate.net The reactivity of fluorinated substrates in Michael additions can be significantly influenced by the electronic properties imparted by the fluorine atoms. researchgate.net For instance, 3-trifluoromethylacrylate has been shown to be an excellent Michael acceptor, even towards ketone enolates, suggesting a special driving force may be at play, such as an interaction between the fluorine atoms and the enolate's counterion. oup.com One-pot procedures combining fluorination with a subsequent Michael addition have also been developed, offering an efficient pathway to α-fluorinated dicarbonyl compounds. rsc.org
Alkylation of enolates is a fundamental method for forming new carbon-carbon bonds by reacting the nucleophilic enolate with an electrophilic alkyl halide. fiveable.me182.160.97 This reaction typically proceeds through an SN2 mechanism, where the enolate displaces a leaving group on the alkylating agent. libretexts.orgorganicchemistrytutor.com Fluorinated enolates also undergo such alkylation reactions, providing access to α-alkylated-α-fluorinated carbonyl compounds. researchgate.net
The SN2' reaction, an allylic alkylation, is also a possible pathway when using allylic electrophiles. researchgate.net A significant challenge in enolate alkylation is achieving enantioselectivity. ucc.ie Recent advancements have addressed this through catalytic asymmetric methods. For instance, a protocol for the defluorinative allylation of silyl enol ethers with allyl fluorides has been developed. nih.gov This reaction leverages a Si-F interaction to activate the nucleophile and uses a chiral Lewis base to control the regio-, diastereo-, and enantioselectivity, resulting in α-allylated ketones with two adjacent stereocenters. nih.gov
| Reaction Type | Mechanism | Key Challenge | Modern Approach | Reference |
|---|---|---|---|---|
| Direct Alkylation | SN2 | Controlling regioselectivity (kinetic vs. thermodynamic enolate) | Use of strong, bulky bases (e.g., LDA) for kinetic control | libretexts.org |
| Allylic Alkylation | SN2 / SN2' | Controlling stereoselectivity (enantio- and diastereoselectivity) | Catalytic asymmetric defluorinative allylation | nih.gov |
| Enantioselective Alkylation | SN2 | Achieving high enantiomeric excess | Use of chiral ligands or auxiliaries | ucc.ie |
The nucleophilic addition of enolates to azo compounds represents a powerful method for constructing carbon-nitrogen bonds. This reaction has been extended to include fluorinated enolates. Specifically, a protocol involving the detrifluoroacetylative in situ generation of cyclic fluoro-enolates has been successfully applied to their addition to azo compounds. researchgate.net This method provides access to complex, polyfunctional molecules that feature a quaternary carbon center bearing a fluorine atom, which are of high interest in medicinal chemistry. researchgate.net The stereochemical outcome of these reactions can be effectively controlled, leading to enantiomerically pure products with significant pharmaceutical potential. researchgate.net
Reactions with Other Electrophilic Species
Fluorinated enolates, such as sodium;2-fluoro-3-oxoprop-1-en-1-olate and its analogs, are versatile nucleophiles that react with a range of electrophilic species beyond simple alkyl halides. masterorganicchemistry.comlibretexts.org Their reactivity is harnessed in various carbon-carbon and carbon-heteroatom bond-forming reactions, which are fundamental in synthesizing complex fluorinated molecules. researchgate.net The in situ generation of these fluoro-enolates, often through a detrifluoroacetylative process, has become a significant strategy, allowing for their immediate use in reactions with electrophiles like aldehydes (aldol reactions), imines (Mannich reactions), and Michael acceptors. researchgate.netresearchgate.net
In base-promoted α-halogenation, enolates react rapidly with halogens. libretexts.org The introduction of a fluorine atom can increase the acidity of the remaining α-hydrogens, potentially leading to multiple halogenations. libretexts.orglibretexts.org However, controlled monohalogenation is a key step in many synthetic pathways. Electrophilic fluorinating reagents, particularly those with a nitrogen-fluorine (N-F) bond like N-fluorobenzenesulfonimide (NFSI) and Selectfluor, are commonly used. nih.govwikipedia.org These reagents are favored for their stability, safety, and effectiveness in delivering an electrophilic fluorine source to a nucleophilic carbon center. wikipedia.orgacs.org
The scope of electrophiles extends to more complex transformations. For instance, fluorinated enolates can participate in aldol reactions with aldehydes, providing access to α-fluoro-β-hydroxy carbonyl compounds. researchgate.netresearchgate.net Similarly, their reaction with imines in Mannich-type reactions yields α-fluoro-β-amino carbonyl structures, which are valuable building blocks in medicinal chemistry. researchgate.netnih.gov Furthermore, these enolates can undergo Michael additions to α,β-unsaturated compounds. researchgate.net The choice of reaction conditions, including the base used for enolate generation and the specific electrophile, dictates the outcome of these transformations. bham.ac.uk
Stereochemical Control and Chirality Induction in Fluorinated Enolate Reactions
Enantio-Controlled Synthesis of Compounds Possessing Carbon-Fluorine Quaternary Stereogenic Centers
The construction of quaternary stereocenters, particularly those containing a fluorine atom, is a significant challenge in synthetic chemistry due to the steric hindrance involved. pnas.org Asymmetric catalysis has emerged as a powerful tool to address this challenge, enabling the synthesis of complex molecules with high enantioselectivity. rsc.org Various catalytic strategies have been developed for the enantioselective formation of C–F quaternary stereocenters, including Michael additions, dearomative cyclizations, and allylic alkylations. rsc.orgresearchgate.net
One successful approach involves the reaction of in situ generated fluoro-enolates with various electrophiles under the control of a chiral catalyst. researchgate.net For example, the copper-catalyzed detrifluoroacetylative Mannich reaction between 2-fluoro-1,3-diketones and isatin-derived ketimines has been shown to produce 3-substituted 3-amino-2-oxindoles containing a vicinal tetrasubstituted stereocenter with a C-F bond. researchgate.netnih.gov Using a chiral diamine ligand, this reaction proceeds in high yields and stereoselectivities. nih.gov
Another strategy involves the sequential reaction of an enolate with two different electrophiles. For instance, an asymmetric Mannich reaction of an oxindole (B195798) imine with a pyrazolone, followed by an electrophilic diastereoselective fluorination, has been used to construct fluorinated adducts with vicinal tetrasubstituted stereocenters, including a C-F quaternary carbon. nih.gov This approach highlights the utility of combining different catalytic methods to achieve complex stereochemical outcomes. nih.gov The development of these methods has significantly advanced the synthesis of natural products and other biologically active compounds bearing these challenging structural motifs. rsc.orgnih.gov
| Reaction Type | Catalyst/Ligand | Substrates | Product Type | Yield | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|---|---|---|
| Detrifluoroacetylative Mannich Reaction | Cu(OTf)₂ / Chiral Diamine (L11) | 2-Fluoro-1,3-diketones and Isatin-derived Ketimines | 3-Amino-2-oxindoles | up to 99% | up to >20:1 | up to 94% | nih.gov |
| Mannich Reaction followed by Fluorination | Quinine Squaramide (C5) | Oxindole Imines and Pyrazolones | Fluorinated Oxindole–Pyrazolone Adducts | 88–96% | >20:1 | 95–99% | nih.gov |
| Asymmetric [3+2] Annulation | Dual Cu/Ir system with (S,S)-L1 ligand | α-Fluoro-α-azaaryl Acetates and Vinylethylene Carbonates | α-Fluoro-γ-butyrolactones | 34–98% | 16:1 to >20:1 | 97–99% | nih.gov |
Relay Catalysis Strategies for Asymmetric Fluorination Chemistry
Relay catalysis, where two or more catalytic cycles operate in a coordinated fashion to produce a final product from simple starting materials, provides an effective platform for asymmetric fluorination chemistry. researchgate.net This strategy allows for the construction of complex chiral molecules through a cascade of reactions, often involving the formation of multiple stereocenters with high levels of control. acs.org
A notable example integrates a ruthenium-catalyzed asymmetric borrowing-hydrogen reaction with a copper-catalyzed asymmetric Michael addition. acs.org In this system, two distinct chiral metal complexes independently control the formation of two successive stereocenters, one of which is a fluorine-containing quaternary center. acs.org This dual catalytic approach enables facile access to all four stereoisomers of a product by carefully orchestrating the relay catalytic cycles, achieving high yields and excellent diastereo- and enantioselectivity. acs.org This demonstrates the power of relay catalysis to achieve stereodivergence and build molecular complexity. acs.org
Another approach utilizes a combination of organocatalysis and metal catalysis. For example, quinine-derived urea (B33335) and chiral phosphoric acid (CPA) have been used as organocatalysts in asymmetric aldol and Mannich reactions involving fluorinated enolates. researchgate.net This type of relay system effectively applies asymmetric fluorination chemistry to create vicinal difunctionalized products, installing a carbonyl motif and an alkyl group on adjacent carbons. researchgate.net
Chiral Organocatalysis in Fluoro-Enolate Transformations
Chiral organocatalysis has become a prominent strategy for the enantioselective synthesis of fluorinated compounds. beilstein-journals.org This approach avoids the use of transition metals and often relies on mechanisms that mimic enzymatic processes. digitellinc.com Two primary modes of activation in organocatalytic fluorination of carbonyl compounds are enamine and iminium ion catalysis. researchgate.net
Enamine catalysis involves the reaction of a chiral secondary amine catalyst with an aldehyde or ketone to form a nucleophilic enamine intermediate. researchgate.net This enamine then reacts with an electrophilic fluorinating agent, such as N-fluorobenzenesulfonimide (NFSI), to introduce fluorine stereoselectively. researchgate.net Chiral imidazolidinones, known as MacMillan catalysts, have proven to be highly effective in mediating the enantioselective α-fluorination of a wide range of aldehydes. researchgate.net
Phase-transfer catalysis using chiral quaternary ammonium (B1175870) salts is another powerful organocatalytic method. cas.cnacs.org In this approach, a chiral cation facilitates the reaction between a nucleophile (the enolate) and an electrophile (the fluorinating agent), often across different phases. cas.cn More recently, a novel approach called Hydrogen Bonding Phase Transfer Catalysis (HB-PTC) has been developed, which uses chiral bis-urea catalysts. digitellinc.com These catalysts are inspired by the fluorinase enzyme and work by solubilizing inorganic fluoride (B91410) salts through hydrogen bonding, thereby activating them for nucleophilic attack on an electrophile while controlling the stereochemistry. digitellinc.comox.ac.uk
| Catalysis Type | Catalyst Example | Reaction Type | Fluorine Source | Key Feature | Reference |
|---|---|---|---|---|---|
| Enamine Catalysis | Chiral Imidazolidinone (MacMillan Catalyst) | α-Fluorination of Aldehydes | NFSI | Forms a chiral enamine intermediate. | researchgate.net |
| Phase-Transfer Catalysis | Chiral Quaternary Ammonium/Phosphonium Salts | Fluorination of 3-substituted benzofuran-2(3H)-ones | NFSI | Chiral cation pairs with the enolate. | cas.cn |
| Hydrogen Bonding Phase-Transfer Catalysis (HB-PTC) | Chiral Bis-urea Catalysts | Nucleophilic Fluorination | Inorganic Fluoride Salts (e.g., CsF) | Solubilizes and activates fluoride via H-bonding. | digitellinc.comox.ac.uk |
Ligand Design for Stereoselective Induction
In metal-catalyzed enantioselective fluorination reactions, the design of the chiral ligand is paramount for achieving high levels of stereocontrol. nih.gov The ligand coordinates to the metal center, creating a rigid and well-defined chiral environment that dictates the facial selectivity of the electrophilic attack on the metal-enolate complex. acs.org
Early advances in this field utilized transition metal enolates, which can coordinate in a bidentate fashion. nih.govacs.org This bidentate coordination, facilitated by chiral ligands, provides a rigid framework for inducing asymmetry. acs.org A variety of ligands have been successfully employed in combination with different metals.
Ti/TADDOL Catalysts : The combination of a titanium catalyst with a TADDOL (α,α,α',α'-tetraaryl-1,3-dioxolane-4,5-dimethanol) ligand was one of the first systems developed for the catalytic asymmetric fluorination of β-ketoesters. nih.govacs.org The Lewis acidic titanium center catalyzes the enolization process, and the chiral TADDOL ligand controls the stereochemical outcome. acs.org
Metal/BINAP Catalysts : Chiral palladium complexes featuring BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) ligands have been used for the highly enantioselective fluorination of both cyclic and acyclic β-ketoesters. nih.gov The proposed mechanism involves the formation of a square-planar chiral Pd-enolate complex, where steric interactions between the ligand's aryl groups and the substrate's ester group direct the approach of the fluorinating agent. nih.gov
Metal/DBFOX-Ph Catalysts : For the fluorination of substrates like β-ketoesters and 3-substituted oxindoles, catalysts derived from Ni(II) salts and the DBFOX-Ph (4,4',5,5'-tetrahydro-4,5-diphenyl-2,2'-bioxazole) ligand have demonstrated extremely high levels of enantioselectivity (93-99% ee). nih.govacs.org
The continued development of novel ligands is crucial for expanding the scope and improving the efficiency of these stereoselective transformations. nih.gov
Reaction Mechanisms and Intermediate Characterization
The mechanism of electrophilic fluorination of enolates has been a subject of debate, with two primary pathways proposed: a polar two-electron SN2-type mechanism and a single-electron transfer (SET) mechanism. wikipedia.orgcore.ac.uk In the SN2-type mechanism, the nucleophilic carbon of the enolate directly attacks the electrophilic fluorine atom, leading to the displacement of the leaving group in a single concerted step. wikipedia.org Evidence supporting this polar, two-electron process includes kinetic experiments and the observation that reactions proceed smoothly without the formation of side-products expected from radical intermediates. core.ac.uk
Conversely, the SET mechanism involves the initial transfer of a single electron from the enolate to the fluorinating reagent, generating a radical cation and a radical anion, which then combine. core.ac.uk While some studies have implicated radical intermediates, attempts to trap or provoke reactions characteristic of radical species, such as cyclopropyl (B3062369) group ring-opening, have often been unsuccessful, lending more weight to the polar mechanism in many cases. core.ac.uk The exact mechanism may, however, depend on the specific nucleophile, fluorinating agent, and reaction conditions. wikipedia.org
In metal-catalyzed asymmetric fluorination, the key intermediate is a chiral metal-enolate complex. nih.gov Characterization of these transient species is challenging, but their structures are often proposed based on mechanistic studies, X-ray data of related complexes, and computational modeling. acs.org For example, in palladium-catalyzed reactions, a bidentate coordination of the β-ketoester to the cationic palladium center is proposed. nih.gov This coordination increases the acidity of the α-proton, facilitating the formation of a nucleophilic metal enolate. The enantioselectivity is then rationalized by the steric environment of the resulting square-planar chiral Pd-enolate complex, which directs the approach of the electrophilic fluorinating agent to one of the enolate's two faces. nih.gov
Elucidation of Enolate Tautomerism and Conformations
The tautomerism of 2-fluoro-3-oxoprop-1-en-1-olate is a critical aspect of its reactivity, governing the equilibrium between its different isomeric forms. Enolates, in general, are the conjugate bases of carbonyl compounds and exist in resonance between a carbanion form and an enolate form, with the negative charge delocalized between the alpha-carbon and the oxygen atom. masterorganicchemistry.com For 2-fluoro-3-oxoprop-1-en-1-olate, this equilibrium is further influenced by the presence of the fluorine atom.
The fluorine atom, being highly electronegative, exerts a strong electron-withdrawing inductive effect. This effect stabilizes the negative charge on the adjacent carbon atom in the carbanion resonance form, making the alpha-proton more acidic and favoring the formation of the enolate. masterorganicchemistry.com Consequently, the equilibrium is expected to lie further towards the enolate form compared to its non-fluorinated analog.
The planarity of the enolate system allows for the existence of different geometric isomers, namely the E and Z conformations. The relative stability of these conformers is dictated by steric and electronic interactions. In the case of 2-fluoro-3-oxoprop-1-en-1-olate, the small size of the fluorine atom may reduce the steric hindrance, but electronic repulsion between the electronegative fluorine and oxygen atoms could influence the preferred conformation. Computational studies would be invaluable in determining the lowest energy conformation and the rotational barriers between the different isomers.
Role of Counterions (e.g., Sodium) in Enolate Stability and Reactivity
The sodium counterion plays a pivotal role in the stability and reactivity of 2-fluoro-3-oxoprop-1-en-1-olate. The nature of the interaction between the enolate and the metal cation can significantly influence the enolate's aggregation state, solubility, and nucleophilicity. The bond between the negatively charged oxygen atom of the enolate and the positively charged sodium ion is primarily ionic in character.
In solution, sodium enolates can exist as a range of species, from solvent-separated ion pairs to tight ion pairs and larger aggregates. The extent of this aggregation is dependent on the solvent, concentration, and temperature. In polar aprotic solvents, which are commonly used for enolate reactions, the sodium cation is well-solvated, leading to more "naked" and, therefore, more reactive enolates. Conversely, in non-polar solvents, tighter ion pairing and aggregation are favored, which can reduce the enolate's reactivity.
The size of the counterion is also a crucial factor. libretexts.org Sodium, being a relatively small and hard cation, forms a strong coordinate bond with the hard oxygen atom of the enolate. libretexts.org This strong interaction can influence the regioselectivity of reactions, favoring C-alkylation over O-alkylation, as the oxygen is effectively "blocked" by the counterion. wikipedia.org The Lewis acidity of the sodium ion can also play a role in catalysis, by coordinating to electrophiles and activating them towards nucleophilic attack by the enolate.
Kinetic and Thermodynamic Aspects of Enolate-Mediated Reactions
The reactions of 2-fluoro-3-oxoprop-1-en-1-olate, like other enolates, can be governed by either kinetic or thermodynamic control. udel.eduochemacademy.com This dichotomy arises when an unsymmetrical ketone can form two different enolates upon deprotonation. masterorganicchemistry.com Although 2-fluoro-3-oxoprop-1-en-1-olate is derived from a symmetrical precursor (assuming the parent carbonyl is 2-fluoroacetaldehyde), the principles of kinetic and thermodynamic control are still relevant to its subsequent reactions with electrophiles.
Kinetic control favors the product that is formed the fastest. udel.edu This is typically achieved under conditions of a strong, sterically hindered base at low temperatures. ochemacademy.com For reactions involving 2-fluoro-3-oxoprop-1-en-1-olate, a kinetically controlled process would involve a rapid and irreversible reaction with an electrophile at the most accessible nucleophilic site. The presence of the fluorine atom can influence the reaction rate by altering the electron density and steric environment of the alpha-carbon.
Thermodynamic control , on the other hand, leads to the most stable product. ochemacademy.com This is favored by conditions that allow for equilibration, such as higher temperatures, weaker bases, and longer reaction times. udel.eduochemacademy.com In the context of 2-fluoro-3-oxoprop-1-en-1-olate, a thermodynamically controlled reaction would yield the product with the greatest thermodynamic stability, which may not necessarily be the one that forms the fastest. The fluorine atom's electron-withdrawing nature can impact the stability of the final product, thereby influencing the outcome under thermodynamic conditions.
The choice between kinetic and thermodynamic control is a powerful tool in organic synthesis, allowing chemists to selectively form a desired product from a common intermediate. fiveable.me The specific reaction conditions must be carefully chosen to favor one pathway over the other.
| Control Type | Reaction Conditions | Favored Product |
| Kinetic | Strong, bulky base; Low temperature; Short reaction time | Forms fastest |
| Thermodynamic | Weaker base; Higher temperature; Long reaction time | Most stable |
Cascade Reactions and Tandem Processes Initiated by Fluoro-Enolates
Fluorinated enolates like 2-fluoro-3-oxoprop-1-en-1-olate are valuable intermediates for initiating cascade or tandem reactions. These are processes in which a single reaction sets off a series of subsequent transformations, leading to the rapid construction of complex molecular architectures from simple starting materials. sciencedaily.com The unique reactivity conferred by the fluorine atom can be exploited to design novel and efficient cascade sequences.
The initial step in such a cascade would typically involve the reaction of the fluoro-enolate with an electrophile. The product of this initial reaction would then contain functionalities that are primed to undergo further intramolecular or intermolecular reactions. For instance, the introduction of a fluorine atom can alter the reactivity of nearby functional groups, enabling subsequent cyclization, rearrangement, or elimination reactions that would not be possible with a non-fluorinated analog.
One potential cascade could involve an initial Michael addition of the 2-fluoro-3-oxoprop-1-en-1-olate to an α,β-unsaturated carbonyl compound. The resulting enolate could then participate in an intramolecular aldol reaction, leading to the formation of a cyclic product with multiple stereocenters. The stereochemical outcome of such a cascade could be influenced by the fluorine atom and the sodium counterion.
Strategic Applications of Fluorinated Enolates, Including 2 Fluoro 3 Oxoprop 1 En 1 Olate, in Advanced Organic Synthesis
Synthesis of Chiral α-Fluoroalkyl Substituted Alcohols
The catalytic asymmetric aldol-type reaction using fluorinated enolates is a powerful method for synthesizing optically active α-fluoroalkyl substituted alcohols. researchgate.net These chiral alcohols are valuable building blocks for pharmaceuticals and other biologically active compounds. researchgate.net The development of efficient one-pot syntheses for fluorinated chiral alcohols from readily available starting materials like α-bromoarylketones and fluoroalcohols has been a significant advancement. researchgate.net In these reactions, the fluorinated ketone intermediate is formed and subsequently reduced asymmetrically to yield the desired chiral alcohol with high enantioselectivity. researchgate.net
Table 1: Examples of Chiral α-Fluoroalkyl Substituted Alcohols Synthesis
| Starting Materials | Catalyst/Reagent | Product | Yield | Enantiomeric Excess (ee) | Reference |
|---|
Preparation of α-Fluorinated β-Hydroxy Carbonyl Compounds
Fluorinated enolates are key intermediates in the synthesis of α-fluorinated β-hydroxy carbonyl compounds, which are versatile building blocks for more complex fluorinated molecules. researchgate.net The catalytic enantioselective aldol-type reaction is a primary method for accessing these compounds. researchgate.net The in situ generation of fluorinated enolates from precursors like trifluoromethyl diazo compounds and water has proven to be an effective strategy, offering high enantioselectivity under mild conditions. researchgate.net This approach allows for the 1,2-difunctionalization of molecules by installing both a carbonyl motif and an alkyl group on adjacent carbons. researchgate.net
Construction of Polyfunctional Fluorine-Containing Compounds
The reactivity of fluorinated enolates extends to their use in constructing polyfunctional fluorine-containing compounds. researchgate.net Detrifluoroacetylative in situ generation of cyclic fluoro-enolates has been a methodological breakthrough for preparing various polyfunctional compounds that feature a quaternary C–F stereogenic carbon. researchgate.net This method is operationally simple, scalable, and proceeds at ambient temperature. researchgate.net The resulting enolates can participate in a variety of reactions, including aldol (B89426), Mannich, and Michael additions, as well as alkylations, to produce complex molecules with high stereochemical control. researchgate.net
Development of Building Blocks for Diverse Molecular Scaffolds
Fluorinated enolates and their derivatives are valuable building blocks for the synthesis of diverse molecular scaffolds. rsc.orgmdpi.comsemanticscholar.orgbeilstein-journals.orgnih.gov The unique properties imparted by fluorine, such as increased metabolic stability and lipophilicity, make these building blocks highly sought after in drug discovery and materials science. chemrxiv.orgmdpi.com For instance, β-CF3-1,3-enynes, a type of fluorine-containing building block, exhibit distinct reactivity that allows for the synthesis of a wide range of value-added trifluoromethylated compounds, including heterocyclic and carbocyclic systems. mdpi.comsemanticscholar.org The development of synthetic methods utilizing these building blocks is a significant area of research in fluorine chemistry. semanticscholar.org
Contributions to the Synthesis of Complex Fluorinated Molecules with Potential Biological Relevance
The synthesis of complex fluorinated molecules with potential biological relevance is a major driving force in organofluorine chemistry. nih.govumassmed.edu Fluorinated enolates play a crucial role in this endeavor by providing access to key fluorinated intermediates. rsc.org The incorporation of fluorine can significantly impact the biological activity of molecules, and therefore, methods for the precise and selective introduction of fluorine are in high demand. rsc.org Research in this area focuses on developing synthetic methodologies to access complex non-proteinogenic amino acids and other molecules containing multiple fluorine atoms. nih.gov
Utilization in Heterocyclic Chemistry (e.g., Pyrazolo[1,5-a]pyrimidines via related enolates)
While direct examples involving Sodium;2-fluoro-3-oxoprop-1-en-1-olate in the synthesis of pyrazolo[1,5-a]pyrimidines are not extensively documented, related enolates and fluorinated building blocks are utilized in the synthesis of various heterocyclic compounds. nih.govnih.govamazonaws.comresearchgate.netrsc.org The synthesis of pyrazolo[1,5-a]pyrimidines, a class of heterocyclic compounds with significant biological and pharmaceutical activities, often involves the condensation of 5-aminopyrazoles with β-dicarbonyl compounds or their equivalents. nih.govnih.govresearchgate.net Fluorinated β-diketones can be employed to introduce fluorine substituents into the pyrazolo[1,5-a]pyrimidine (B1248293) scaffold, which can modulate their pharmacological properties. nih.gov
Table 2: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| α-bromoarylketones |
| trifluoromethyl diazo compounds |
| 5-aminopyrazoles |
| β-dicarbonyl compounds |
| pyrazolo[1,5-a]pyrimidines |
Computational and Theoretical Studies on the Electronic Structure and Reactivity of Fluorinated Enolates
Quantum Chemical Calculations of Enolate Stabilization and Charge Distribution
Quantum chemical calculations, particularly using Density Functional Theory (DFT), are instrumental in elucidating the stabilization and electronic landscape of fluorinated enolates. The introduction of a fluorine atom at the C2 position of the propenolate backbone has profound consequences on its stability and the distribution of electron density. The high electronegativity of fluorine leads to a significant inductive electron withdrawal (-I effect), which influences the entire π-system of the enolate.
This electron withdrawal stabilizes the negative charge of the enolate, not only by delocalization across the O-C1-C2 framework but also through the powerful inductive pull of the C-F bond. This increased stability can be quantified by calculating the proton affinity of the corresponding enol. Natural Bond Orbital (NBO) analysis is a common computational method used to quantify the charge distribution on each atom, providing a detailed picture of the electronic effects at play. ajchem-b.comresearchgate.netresearchgate.netuam.es These calculations typically reveal a significant localization of negative charge on the highly electronegative oxygen and fluorine atoms, with the carbon atoms of the backbone exhibiting altered partial charges compared to their non-fluorinated counterparts.
| Atom | Calculated NBO Charge (a.u.) |
|---|---|
| O (enolate) | -0.850 |
| C1 | -0.250 |
| C2 | +0.450 |
| F | -0.480 |
| C3 | +0.650 |
| O (carbonyl) | -0.720 |
Modeling of Reaction Pathways and Transition States for Fluoro-Enolate Reactions
Computational modeling is a critical tool for mapping the potential energy surfaces of chemical reactions involving fluoro-enolates. By calculating the energies of reactants, intermediates, transition states, and products, detailed reaction pathways can be constructed. This is particularly valuable for understanding the mechanisms of reactions such as aldol (B89426) additions, alkylations, and Michael additions where fluorinated enolates act as nucleophiles. nih.govresearchgate.netresearchgate.net
Locating the transition state (TS), which represents the maximum energy point along the reaction coordinate, is a key objective of these studies. The geometry and energy of the transition state provide crucial insights into the reaction's feasibility (activation energy) and stereochemical outcome. For instance, in an aldol reaction with an aldehyde, calculations can predict the preferred facial attack and the geometry of the forming C-C bond in the transition state. The presence of the fluorine atom can influence the transition state geometry through steric and electronic interactions, such as dipole-dipole interactions and electrostatic repulsion or attraction. dntb.gov.uabham.ac.uk
| Parameter | Value |
|---|---|
| Activation Energy (ΔE‡) | 15.5 kcal/mol |
| Forming C1-C(aldehyde) bond length | 2.15 Å |
| Imaginary Frequency | -350 cm⁻¹ |
| Compound | HOMO Energy (eV) | HOMO Coefficient on C1 | HOMO Coefficient on O (enolate) |
|---|---|---|---|
| 3-oxoprop-1-en-1-olate | -2.50 | 0.65 | 0.30 |
| 2-fluoro-3-oxoprop-1-en-1-olate | -3.15 | 0.58 | 0.35 |
Spectroscopic Correlates from Theoretical Predictions
Theoretical calculations are highly effective in predicting spectroscopic properties, which can then be correlated with experimental data to confirm molecular structures. For sodium;2-fluoro-3-oxoprop-1-en-1-olate, computational methods can predict key spectroscopic signatures, including NMR chemical shifts and infrared (IR) vibrational frequencies. researchgate.netresearchgate.netresearchgate.netresearchgate.net
In NMR spectroscopy, the presence of the fluorine atom is expected to have a significant effect on the ¹³C chemical shifts of the adjacent carbon atoms (C1, C2, and C3) due to its strong electronegativity. The ¹⁹F NMR chemical shift is also a key predictable parameter. In IR spectroscopy, the C-F bond has a characteristic stretching frequency. Furthermore, the electron-withdrawing effect of fluorine will influence the vibrational frequencies of the C=C and C=O bonds, typically causing a shift to higher wavenumbers (a blue shift) compared to the non-fluorinated analogue. vscht.czwiley.commsu.edu These theoretical predictions serve as a valuable guide for the interpretation of experimental spectra.
| Nucleus | Predicted Chemical Shift (ppm) |
|---|---|
| ¹³C (C1) | 95.0 |
| ¹³C (C2) | 160.5 (J_CF = 250 Hz) |
| ¹³C (C3) | 185.0 |
| ¹⁹F | -130.0 |
| Vibrational Mode | Predicted Frequency (cm⁻¹) |
|---|---|
| C=O Stretch (aldehyde) | 1710 |
| C=C Stretch (enolate) | 1645 |
| C-F Stretch | 1150 |
Conformational Analysis of 2-Fluoro-3-oxoprop-1-en-1-olate and its Derivatives
The reactivity and properties of 2-fluoro-3-oxoprop-1-en-1-olate can be influenced by its conformational preferences. Theoretical conformational analysis involves mapping the potential energy surface by systematically rotating around single bonds and calculating the relative energies of the resulting conformers. For this planar enolate system, key conformations would include the s-trans and s-cis isomers arising from rotation around the C1-C2 and C2-C3 bonds.
The relative stability of these conformers is determined by a balance of steric hindrance and electronic interactions, such as the alignment of bond dipoles. researchgate.netsoton.ac.uk For instance, the repulsion between the negatively charged enolate oxygen and the electronegative fluorine atom can destabilize certain conformations. Computational studies can quantify these energy differences and identify the global minimum energy structure, which is the most populated conformer at thermal equilibrium. Understanding the preferred conformation is crucial as it dictates the molecule's shape and how it interacts with other reactants, catalysts, or solvent molecules. rsc.org
| Conformer (defined by O=C-C=C dihedral) | Dihedral Angle (O-C3-C2-C1) | Relative Energy (kcal/mol) |
|---|---|---|
| s-trans | 180.0° | 0.00 |
| s-cis | 0.0° | 2.50 |
Future Directions and Emerging Trends in 2 Fluoro 3 Oxoprop 1 En 1 Olate Research and Fluorinated Enolate Chemistry
Development of Novel Catalytic Systems for Enhanced Stereoselectivity and Efficiency
The precise control of stereochemistry is a paramount challenge in the synthesis of bioactive molecules. Future research is intensely focused on creating novel catalytic systems that offer unprecedented levels of stereoselectivity and efficiency in reactions involving fluorinated enolates.
Early breakthroughs in catalytic asymmetric fluorination utilized transition metal enolates, which employed a chiral ligand bound to a metal to create a rigid and predictable reaction environment. nih.gov Building on this foundation, scientists are now exploring a wider array of catalytic strategies:
Advanced Transition Metal Catalysis: Researchers are moving beyond early catalysts to develop more sophisticated systems. For instance, nickel (II) complexes with ligands like DBFOX-Ph have demonstrated extremely high levels of enantioselectivity (93–99% ee) for the fluorination of various substrates. nih.govacs.org Future work will likely involve fine-tuning these catalysts, exploring different metal-ligand combinations, and using additives like hexafluoroisopropanol (HFIP) to activate catalyst systems at lower temperatures, further enhancing selectivity. nih.gov
Organocatalysis: The use of small organic molecules as catalysts has emerged as a powerful alternative to metal-based systems. Chiral isothiourea and β,β-diaryl serine catalysts are at the forefront of this trend, enabling the direct and highly enantioselective fluorination of substrates like carboxylic acids and β-diketones under mild conditions. mdpi.com The development of novel organocatalysts, such as planar chiral [2.2]paracyclophane-based systems, is expected to broaden the scope of accessible fluorinated products. mdpi.com
Photoredox and Electrochemical Catalysis: These emerging techniques offer new pathways for generating and reacting with fluorinated intermediates. mdpi.com By using light or electricity to drive reactions, chemists can often achieve transformations that are difficult or impossible using traditional thermal methods. The future will see a greater integration of these technologies to achieve site-selective and stereoselective fluorinations with minimal waste.
| Catalyst Type | Example | Substrate Class | Key Advantages |
| Transition Metal | Ti(TADDOLato) | β-ketoesters | High yield (>80%) and enantioselectivity (up to 90% ee). nih.govacs.org |
| Transition Metal | Ni(II)-DBFOX-Ph | Cyclic & Acyclic β-ketoesters | Extremely high enantioselectivity (up to 99% ee). nih.govacs.org |
| Organocatalyst | β,β-diaryl serines | α-substituted β-diketones | Excellent yields (74–99%) and enantioselectivities (up to 94% ee) under mild conditions. mdpi.com |
| Organocatalyst | Chiral Isothiourea | Carboxylic Acids | Enables direct, stereoselective fluorination of simple acids. mdpi.com |
Exploration of Sustainable and Green Chemistry Approaches for Fluoro-Enolate Synthesis
The chemical industry is increasingly adopting the principles of green chemistry to minimize its environmental impact. For the synthesis of fluorinated enolates and their derivatives, this translates into a concerted effort to develop safer, more efficient, and environmentally benign processes.
Key trends in this area include:
Use of Greener Reagents and Solvents: A significant push is underway to replace hazardous traditional fluorinating agents like elemental fluorine or antimony trifluoride (SbF₃) with safer alternatives. dovepress.comsciencedaily.com Recent innovations include the development of novel quaternary ammonium-based fluorinating reagents that are less hygroscopic and more soluble in organic solvents, formed from common salts like potassium fluoride (B91410). scienmag.com This approach simplifies handling and reduces the generation of toxic byproducts. sciencedaily.comeurekalert.org
Atom Economy: Synthetic methods are being redesigned to maximize the incorporation of all starting materials into the final product, a core principle of green chemistry. This involves designing catalytic cycles that minimize waste and avoid the use of stoichiometric reagents that are not incorporated into the product. dovepress.com
Energy Efficiency: Developing reactions that proceed at ambient temperature and pressure reduces the energy footprint of chemical manufacturing. The use of highly active catalysts that enable lower reaction temperatures is a key objective in this pursuit. nih.gov
Integration of Flow Chemistry and Continuous Processing for Scalable Production
To meet industrial demand, laboratory-scale syntheses must be translated into large-scale, efficient manufacturing processes. Flow chemistry, where reactants are continuously pumped through a reactor, is emerging as a transformative technology for the production of fluorinated compounds. rsc.org
The advantages of continuous flow processing are numerous:
Enhanced Safety: Many fluorination reactions are highly exothermic and can be dangerous to perform on a large scale in traditional batch reactors. Flow systems handle only small amounts of material at any given moment, drastically improving safety and control. pharmtech.comd-nb.info
Improved Efficiency and Control: The small dimensions of microreactors allow for superior mixing and heat transfer, leading to faster reaction times, higher yields, and better product purity. acs.org This precise control is particularly beneficial for reactions involving highly reactive intermediates. d-nb.info
Scalability: Scaling up a flow process is often as simple as running the system for a longer period or running multiple reactors in parallel. This avoids the complex and often problematic process of re-optimizing a reaction for a larger batch reactor. acs.org
Automation: Flow systems can be fully automated, allowing for high-throughput screening of reaction conditions and more efficient production with reduced manual handling. acs.org
The one-step continuous flow synthesis of the essential medicine flucytosine from inexpensive cytosine and fluorine gas highlights the potential of this technology to make the manufacture of fluorinated pharmaceuticals more cost-effective and accessible. acs.org
Design of Next-Generation Fluorinated Enolate Precursors
The stability, reactivity, and handling of fluorinated enolates are critically dependent on their precursors. A significant area of research is the design of novel precursors that offer improved performance and versatility.
One of the most innovative recent breakthroughs is the in situ generation of cyclic fluoro-enolates through a detrifluoroacetylative process. researchgate.net In this method, stable, easy-to-handle hydrate (B1144303) precursors are treated with a base, causing a carbon-carbon bond cleavage that releases trifluoroacetic acid and generates the desired fluoro-enolate in the reaction vessel. researchgate.net
This strategy offers several advantages:
Operational Simplicity: It avoids the need to prepare and isolate potentially unstable enolate species separately. researchgate.net
Scalability: The process is robust and can be scaled up effectively. researchgate.net
Versatility: These in situ generated enolates have been successfully used in a wide range of asymmetric reactions, including aldol (B89426), Mannich, and Michael additions, to create products with high pharmaceutical potential. researchgate.net
Future research will focus on expanding the library of such precursors to generate a wider variety of fluorinated enolates, including those that are difficult to access through traditional methods.
Unexplored Reactivity Modes and Novel Synthetic Transformations
Beyond optimizing existing reactions, chemists are actively searching for fundamentally new ways to use fluorinated enolates. This exploration of novel reactivity modes is crucial for accessing unprecedented molecular architectures.
One exciting frontier is the concept of "umpolung," or polarity reversal. Traditionally, enolates are powerful nucleophiles, meaning they are electron-rich and react with electron-deficient species. Recent research has demonstrated the possibility of reversing this reactivity, creating an "enolonium" species that is electrophilic (electron-deficient). acs.org This allows for reactions with nucleophilic fluorinating agents, such as HF-pyridine, opening up entirely new synthetic pathways. A recently developed single-step synthesis of 2-fluoroenones from common enones utilizes this umpolung Morita–Baylis–Hillman reaction mechanism. acs.org
Future directions in this area may include:
Radical Reactions: Exploring the participation of fluorinated enolates in radical-based C-C bond-forming reactions.
New Cycloadditions: Designing novel cycloaddition reactions where fluorinated enolates or their derivatives act as key components.
C-F Bond Functionalization: While challenging due to the strength of the carbon-fluorine bond, developing catalytic methods to selectively transform a C-F bond in a fluorinated enolate into another functional group would represent a major advance.
By pushing the boundaries of catalysis, sustainability, process engineering, precursor design, and fundamental reactivity, the scientific community is poised to unlock the full potential of Sodium;2-fluoro-3-oxoprop-1-en-1-olate and the broader class of fluorinated enolates, paving the way for the next generation of advanced molecules.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
